Cas no 91689-23-5 (ethyl 10-aminodecanoate hydrochloride)
ethyl 10-aminodecanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- ethyl 10-aminodecanoate hydrochloride
- Z4872698405
- 91689-23-5
- EN300-11960910
- SCHEMBL20501205
- Ethyl 10-aminodecanoate;hydrochloride
-
- Inchi: 1S/C12H25NO2.ClH/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13;/h2-11,13H2,1H3;1H
- InChI Key: FODYYEDSIARDJH-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CCCCCCCCCN)=O
Computed Properties
- Exact Mass: 251.1652068g/mol
- Monoisotopic Mass: 251.1652068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 11
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
ethyl 10-aminodecanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11960910-0.05g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.05g |
$212.0 | 2023-11-13 | |
| Enamine | EN300-11960910-0.1g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.1g |
$317.0 | 2023-11-13 | |
| Enamine | EN300-11960910-0.25g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.25g |
$452.0 | 2023-11-13 | |
| Enamine | EN300-11960910-0.5g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 0.5g |
$713.0 | 2023-11-13 | |
| Enamine | EN300-11960910-1.0g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 1g |
$914.0 | 2023-05-25 | |
| Enamine | EN300-11960910-2.5g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 2.5g |
$1791.0 | 2023-11-13 | |
| Enamine | EN300-11960910-5.0g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 5g |
$2650.0 | 2023-05-25 | |
| Enamine | EN300-11960910-10.0g |
ethyl 10-aminodecanoate hydrochloride |
91689-23-5 | 95% | 10g |
$3929.0 | 2023-05-25 | |
| 1PlusChem | 1P028C6N-50mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 50mg |
$315.00 | 2024-04-20 | |
| 1PlusChem | 1P028C6N-100mg |
ethyl10-aminodecanoatehydrochloride |
91689-23-5 | 95% | 100mg |
$454.00 | 2024-04-20 |
ethyl 10-aminodecanoate hydrochloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on ethyl 10-aminodecanoate hydrochloride
Professional Introduction to Ethyl 10-aminodecanoate Hydrochloride (CAS No. 91689-23-5)
Ethyl 10-aminodecanoate hydrochloride, with the CAS number 91689-23-5, is a compound of significant interest in the field of chemical and biomedical research. This compound, characterized by its unique structural and chemical properties, has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science. The hydrochloride salt form enhances its solubility and stability, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The molecular structure of ethyl 10-aminodecanoate hydrochloride consists of a decanoic acid backbone with an ethyl ester group and an amino functional group, further modified by the hydrochloride salt. This configuration imparts specific reactivity and interaction capabilities, which are leveraged in various chemical syntheses. The presence of the amino group allows for further derivatization, making it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the applications of ethyl 10-aminodecanoate hydrochloride in biomedical research. Its structural features make it a potential candidate for modulating biological pathways and interactions. For instance, studies have explored its role in the development of novel drug candidates that target specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's ability to interact with biological molecules has opened up new avenues for therapeutic intervention.
One of the most promising areas of research involving ethyl 10-aminodecanoate hydrochloride is its use as a precursor in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For example, modifications to the decanoic acid backbone have led to the discovery of derivatives with improved bioavailability and reduced toxicity. These advancements highlight the compound's significance as a key intermediate in drug discovery.
The hydrochloride form of ethyl 10-aminodecanoate enhances its solubility in aqueous solutions, which is crucial for pharmaceutical applications. This improved solubility facilitates its use in formulations that require precise delivery systems, such as oral medications or injectables. Additionally, the stability provided by the hydrochloride salt ensures that the compound remains effective over extended periods, making it suitable for industrial-scale production.
Recent studies have also explored the material science applications of ethyl 10-aminodecanoate hydrochloride. Its unique chemical properties make it a candidate for developing new polymers and coatings with enhanced durability and functionality. For instance, researchers have investigated its use in creating biodegradable materials that can be used in medical implants or environmental remediation technologies. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
The synthesis of ethyl 10-aminodecanoate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and ensuring cost-effectiveness for industrial applications.
In conclusion, ethyl 10-aminodecanoate hydrochloride (CAS No. 91689-23-5) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique structural features and chemical properties make it a valuable tool for researchers in pharmaceuticals, material science, and beyond. As ongoing research continues to uncover new applications and synthetic methodologies, the importance of this compound is expected to grow further.
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